molecular formula C16H12Cl2N2O2S2 B2704030 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 922572-94-9

2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2704030
CAS No.: 922572-94-9
M. Wt: 399.3
InChI Key: RJBRRFXQYCJGDF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a synthetic small molecule designed for research applications. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure is strategically substituted with a 2,4-dichlorophenoxy moiety, a group commonly associated with herbicidal activity , and a methylthio group, which can influence physicochemical properties and bioactivity. Potential Research Applications and Value: Given its hybrid structure, this compound is of significant interest in multiple research fields. In agricultural chemistry , its 2,4-dichlorophenoxy component suggests potential as a lead structure for investigating new herbicides. The mode of action may involve mimicking natural auxin, leading to uncontrolled growth and senescence in susceptible plants . In pharmacological and medicinal chemistry research , the benzothiazole nucleus is a recognized pharmacophore with demonstrated potential in anticancer research. Various benzothiazole derivatives have shown potent and selective antitumor properties against a range of cancer cell lines, including breast, liver, and colon cancers . Additionally, structurally similar acetamide-bearing benzothiazole compounds have exhibited significant enzyme inhibitory activities, such as potent urease inhibition, which is a relevant target for anti-ulcer drug development . Handling and Disclaimer: This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-23-10-3-4-12-14(7-10)24-16(19-12)20-15(21)8-22-13-5-2-9(17)6-11(13)18/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRRFXQYCJGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 6-(methylthio)benzo[d]thiazole: This involves the cyclization of appropriate precursors, such as 2-aminothiophenol and methyl isothiocyanate.

    Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 6-(methylthio)benzo[d]thiazole using a coupling agent like carbodiimide in the presence of a base to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

This compound may exhibit biological activity, such as antimicrobial or antifungal properties, due to the presence of the benzo[d]thiazole moiety, which is known for its bioactive properties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly serving as a lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit essential enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

Compound Name Substituent at 6-Position Key Biological Activity Potency/IC₅₀/ED₅₀ Source
Target Compound Methylthio (-SCH₃) Inferred: Enzyme inhibition (e.g., MAO-B) N/A
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide p-Tolyl (aryl) Urease inhibition Most active in class
Compound 5j () (4-Fluorobenzyl)oxy Anticonvulsant (MES test) ED₅₀: 54.8 mg/kg
Compound 18 () Trifluoromethyl (-CF₃) CK1 inhibition Moderate activity
Compound 4a-4p () None (unsubstituted) MAO-B and BChE inhibition IC₅₀: ~0.028–1.5 µM

Key Findings :

  • Aryl vs. Alkyl Sulfur Groups : The p-tolyl substituent in ’s compound improves urease inhibition due to hydrophobic interactions with the enzyme’s active site, while methylthio in the target compound may offer a balance between hydrophobicity and steric bulk .
  • Fluorine-Containing Substituents : The 4-fluorobenzyloxy group in Compound 5j contributes to anticonvulsant activity via enhanced electron-withdrawing effects and metabolic stability .

Modifications to the Acetamide Linker

Compound Name Acetamide Substituent Target Enzyme/Activity Selectivity/Potency Source
Target Compound 2,4-Dichlorophenoxy Inferred: MAO-B/Cholinesterase Likely selective for MAO-B
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 1-Phenyl-3,4-dihydroisoquinolinyl MAO-B and BChE IC₅₀: 0.028 µM (MAO-B)
Compound 21 () 4-(Prop-2-yn-1-yloxy)phenyl Kinase inhibition (CK1) Moderate activity
Compound 47 () Piperazinyl-sulfonyl Antimicrobial Gram-positive bacteria

Key Findings :

  • Chlorinated Phenoxy Groups: The 2,4-dichlorophenoxy group in the target compound likely enhances binding to hydrophobic pockets in enzymes like MAO-B, similar to dichlorophenyl motifs in other inhibitors .
  • Heterocyclic Linkers : Compounds with triazole or piperazine substituents (e.g., ) show broad-spectrum antimicrobial activity but may lack the specificity seen in enzyme-targeted analogs like the target compound .
  • Bulkier Substituents: The 1-phenyl-3,4-dihydroisoquinolinyl group in ’s compound increases MAO-B selectivity by occupying a larger binding cavity, whereas the dichlorophenoxy group may favor interactions with smaller active sites .

Critical Factors :

  • The methylthio group at the 6-position is introduced early in the synthesis, often via thiol-alkylation or direct substitution .
  • Steric hindrance from the dichlorophenoxy group may require optimized reaction conditions (e.g., microwave-assisted synthesis) to improve yields .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines a dichlorophenoxy moiety with a methylthio-substituted benzothiazole, suggesting a diverse range of interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12Cl2N2O2S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored through several studies.

Anticancer Activity

Benzothiazole derivatives are well-documented for their anticancer properties. A study highlighted that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-724.15Apoptosis induction
Compound BA54918.10Cell cycle arrest
Compound CHT-2926.43Inhibition of angiogenesis

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound DStaphylococcus aureus32 µg/mLMembrane disruption
Compound EEscherichia coli16 µg/mLEnzyme inhibition
Compound FCandida albicans8 µg/mLCell wall synthesis inhibition

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of a related benzothiazole derivative on MCF-7 cells. The compound exhibited an IC50 value of 24.15 µM, indicating potent anticancer activity through apoptosis induction mechanisms .
  • Antimicrobial Activity Assessment : Another case study evaluated the antimicrobial properties against various bacterial strains, revealing that derivatives showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values as low as 16 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical signaling pathways. The presence of the dichlorophenoxy group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with 2-amino-6-(methylthio)benzothiazole. Acylation with 2-(2,4-dichlorophenoxy)acetyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) is common. Critical parameters include:

  • Temperature : Reflux conditions (~80–100°C) to enhance reactivity .
  • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction .
  • Purification : Recrystallization from ethanol/acetone mixtures improves yield and purity .
    Methodological optimization should use TLC or HPLC to monitor progress .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR for methylthio protons at δ ~2.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~435) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the primary structural features influencing its physicochemical properties?

  • Lipophilicity : The 2,4-dichlorophenoxy and methylthio groups enhance membrane permeability .
  • Electron Density : The benzo[d]thiazole core allows π-π stacking with biological targets .
  • Hydrogen Bonding : The acetamide moiety facilitates interactions with enzymes or receptors .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methylthio vs. nitro groups) modulate bioactivity?

Substituents alter electronic density and steric hindrance. For example:

  • Methylthio (S-CH₃) : Electron-donating effect increases nucleophilicity, enhancing antifungal activity .
  • Nitro (NO₂) : Electron-withdrawing groups reduce interactions with fungal enzymes, decreasing activity .
    Experimental Design: Compare IC₅₀ values against C. albicans for analogs with varied substituents .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Use identical fungal strains (e.g., ATCC-certified A. niger) and protocols .
  • Molecular Docking : Validate target binding (e.g., cytochrome P450 14α-demethylase) to explain potency variations .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. MIC correlations) .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Core Modifications : Replace benzo[d]thiazole with pyrimidine to assess heterocycle impact .
  • Side Chain Variations : Introduce arylpiperazine fragments to enhance dopamine receptor affinity .
  • Bioisosteres : Substitute chlorine with trifluoromethyl to improve metabolic stability .
    Data Analysis: Use QSAR models to predict ADMET properties .

Methodological Recommendations

  • Synthetic Challenges : Use Schlenk techniques for moisture-sensitive intermediates .
  • Bioassays : Include positive controls (e.g., fluconazole) and measure MICs via broth microdilution .
  • Data Reproducibility : Share raw spectral files in supplementary materials .

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